

# Protocols for N-Alkylation of Norpseudopelletierine: Application Notes

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## Compound of Interest

Compound Name: Norpseudopelletierine

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This document provides detailed application notes and experimental protocols for the N-alkylation of **norpseudopelletierine**, a key bicyclic amine scaffold. The following sections outline common and effective methods for introducing various alkyl substituents to the nitrogen atom of **norpseudopelletierine**, including direct alkylation with alkyl halides and reductive amination.

## Data Presentation

The efficiency of different N-alkylation methods for **norpseudopelletierine** can be compared using the following table, which summarizes reaction conditions and yields for the synthesis of representative N-substituted derivatives.

Entry	Alkylation		Base/Reagent	Solvant	Temperature (°C)	Time (h)	Yield (%)	Reference
	N-Substituent	ing Agent/Methode						
1	Benzyl	Benzylamine / Robinson-Schöpf condensation	Sulfuric acid, Sodium acetate	Water	5 -> 25	40	57	[1]
2	2-Fluoroethyl	1-Bromo-2-fluoroethane	K <sub>2</sub> CO <sub>3</sub>	Acetonitrile	Ambient	Overnight	51	[2]
3	Allyl	Allyl bromide	K <sub>2</sub> CO <sub>3</sub>	Acetonitrile	Ambient	Overnight	-	[2]

## Experimental Protocols

### Protocol 1: N-Benzylation of Norpseudopelletierine via Robinson-Schöpf-like Condensation

This protocol describes the synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, an N-benzylated derivative of **norpseudopelletierine**, through a one-pot condensation reaction.

#### Materials:

- Benzylamine
- Glutaraldehyde (50% aqueous solution)
- 1,3-Acetonedicarboxylic acid

- Sulfuric acid (18%)
- Sodium acetate (9% aqueous solution)
- Sodium carbonate (20% aqueous solution)
- Methyl tert-butyl ether (MTBE)
- Heptane
- Silica gel
- Sodium sulfate
- Methanol
- Water
- Round-bottom flask with mechanical stirrer and addition funnel
- Recirculating chiller
- Separatory funnel
- Rotary evaporator

**Procedure:**[\[1\]](#)

- To a 500 mL six-necked jacketed, round-bottomed flask equipped with a mechanical stirrer, a temperature probe, and an addition funnel, add water (50 g) and benzylamine (12.9 mL, 0.123 mol).
- Cool the reactor jacket to 0–10 °C using a recirculating chiller.
- Slowly add 18% sulfuric acid (43.2 mL, 0.089 mol) over 1 hour while maintaining the internal temperature at 4–8 °C.
- To the resulting solution, add 50% aqueous glutaraldehyde (25.8 mL, 0.137 mol) followed by 1,3-acetonedicarboxylic acid (20 g, 0.137 mol), keeping the temperature below 5 °C.

- Add 9% aqueous sodium acetate solution (47.8 mL, 0.055 mol) over 1.5 hours.
- Age the reaction mixture at 5 °C for 20 hours and then at 25 °C for an additional 20 hours.
- Adjust the pH of the solution to 2 by adding approximately 10 mL of 18% sulfuric acid at 20–30 °C.
- Transfer the solution to a separatory funnel and extract with MTBE (3 x 80 mL) to remove organic impurities. Discard the organic layers.
- Transfer the aqueous layer to a 2 L round-bottomed flask and add heptane (500 mL) and silica gel (20 g).
- Adjust the pH to 8 by adding 20% aqueous sodium carbonate solution (80 mL).
- Filter the mixture and wash the filter cake with heptane (320 mL).
- Separate the layers of the combined filtrate and dry the organic layer over sodium sulfate.
- Filter to remove the drying agent and concentrate the solution using a rotary evaporator.
- The residue is further purified by dissolving in methanol and reconcentrating to yield 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one. The yield is determined by quantitative <sup>1</sup>H NMR to be approximately 57%.

## Protocol 2: N-Alkylation of 9-Azabicyclo[3.3.1]nonane Derivatives with Alkyl Halides

This protocol provides a general procedure for the N-alkylation of the **norpseudopelletierine** scaffold using alkyl halides. The example below is for the synthesis of 9-(2-fluoroethyl)-9-azabicyclo[3.3.1]nonan-3-yl-2-methoxy-5-methylphenylcarbamate.[\[2\]](#)

### Materials:

- 9-Azabicyclo[3.3.1]nonan-3-yl-2-methoxy-5-methylphenylcarbamate (starting material)
- 1-Bromo-2-fluoroethane

- Potassium carbonate ( $K_2CO_3$ )
- Acetonitrile
- Ether
- Water
- Saturated sodium chloride solution
- Sodium sulfate
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Flash column chromatography setup

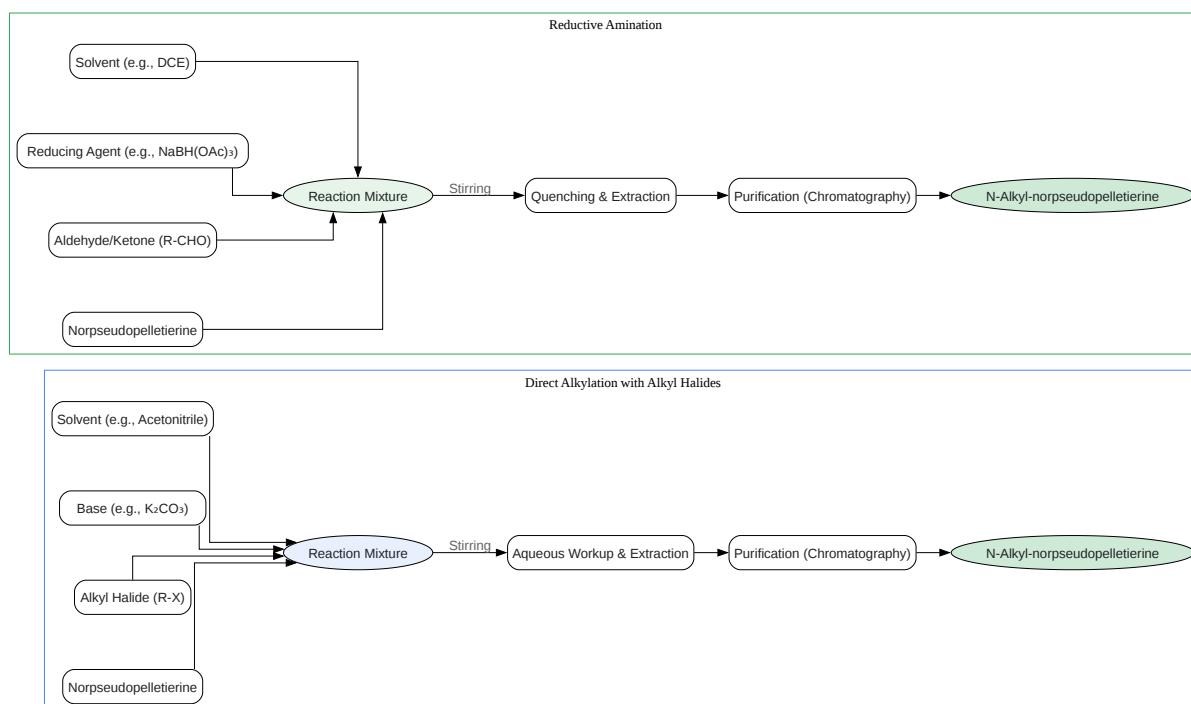
**Procedure:**[\[2\]](#)

- To a solution of 9-azabicyclo[3.3.1]nonan-3-yl-2-methoxy-5-methylphenylcarbamate (203 mg, 0.67 mmol) in acetonitrile (8 mL), add potassium carbonate (0.5 g).
- Add 1-bromo-2-fluoroethane (1 mL) to the mixture.
- Stir the reaction mixture overnight at ambient temperature.
- Add ether (75 mL) to the reaction mixture.
- Wash the organic solution sequentially with water (30 mL) and saturated sodium chloride solution (30 mL).
- Dry the organic layer over sodium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator.

- Purify the crude product by flash column chromatography using a hexane-ether (1:2) eluent to obtain the desired N-alkylated product (133 mg, 51% yield) as a colorless oil.

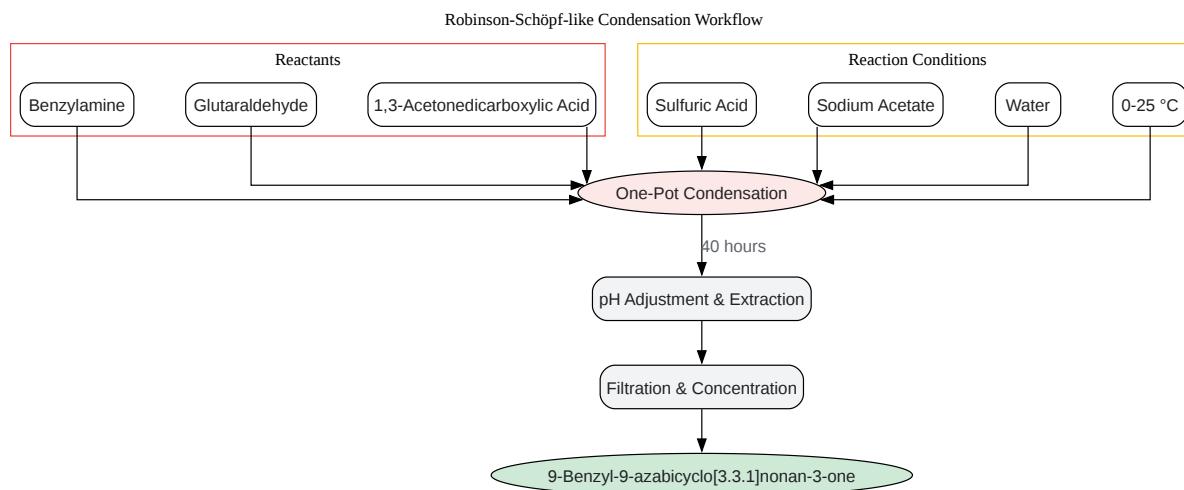
## Visualizations

The following diagrams illustrate the general workflows for the N-alkylation of **norpseudopelletierine**.



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Caption: General workflows for N-alkylation of **norpseudopelletierine**.



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Caption: Workflow for N-benzylation via Robinson-Schöpf-like condensation.

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